Hox 1.11 protein is a member of the homeobox family of proteins, which play crucial roles in regulating gene expression during embryonic development and the formation of body structures. These proteins are characterized by their homeodomain, a 60-amino-acid motif that facilitates DNA binding. Hox 1.11 is specifically involved in the development of the anterior-posterior axis in vertebrates, influencing the patterning and segmentation of tissues.
Hox 1.11 protein is derived from the Hox gene cluster, which consists of several genes that encode transcription factors. These genes are highly conserved across species and are found in both vertebrates and invertebrates. The expression of Hox genes is tightly regulated and occurs in a spatially and temporally specific manner during development.
Hox 1.11 protein is classified under transcription factors due to its role in regulating gene expression. It belongs to the broader category of homeodomain-containing proteins, which are essential for developmental processes.
The synthesis of Hox 1.11 protein typically involves transcription from its corresponding gene followed by translation into a polypeptide chain. The production can be studied using various techniques:
The use of ribosome profiling has emerged as a powerful technique to quantify protein synthesis rates, providing insights into how efficiently Hox 1.11 is translated from its mRNA template . This method involves sequencing ribosome-protected mRNA fragments to determine translation efficiency across different conditions.
The molecular structure of Hox 1.11 protein features a homeodomain that allows it to bind to specific DNA sequences, thereby regulating the transcription of target genes. The structure can be analyzed using techniques such as:
Hox 1.11 protein primarily engages in transcriptional regulation through its interaction with DNA. The key reactions involve:
These interactions can be studied using techniques such as electrophoretic mobility shift assays (EMSAs) to observe binding affinities and co-immunoprecipitation assays to analyze protein complexes.
Hox 1.11 functions by binding to enhancers or promoters of target genes, influencing their transcriptional activity. This process involves:
The Hox 1.11 gene (also designated Hoxa11 in humans) resides within the Hox A cluster on chromosome 6 in mice and chromosome 7p15.2 in humans [2] [6]. The murine gene spans approximately 4 kb and encodes a protein of 372 amino acids, characterized by a 1.7 kb polyadenylated transcript most abundant at embryonic day 12 (E12) during mouse development [2] [4]. The genomic architecture includes:
Chromosomal mapping confirms its position within the Hox-1 complex (Hox A cluster), which evolved via successive duplications of an ancestral Antennapedia-Ultrabithorax (Antp-Ubx) homeobox cluster [4]. This cluster organization enables coordinated expression along the anterior-posterior axis during embryogenesis.
Table 1: Genomic Features of Hox 1.11 in Vertebrates
Feature | Mouse | Human (HOXA11) | Functional Significance |
---|---|---|---|
Chromosomal Location | Chr 6 | Chr 7p15.2 | Within Hox A cluster |
Transcript Size | ~1.7 kb | ~1.7 kb | Polyadenylated mRNA |
Protein Length | 372 aa | 372 aa | DNA-binding transcription factor |
Exon Count | 2 | 2 | Conserved splicing pattern |
Key 3' UTR Motifs | (CA)₂₂, ATTT₇ | Similar repeats | Potential regulatory/Z-DNA formation |
The Hox 1.11 protein exhibits evolutionary conservation across vertebrates but displays lineage-specific diversification:
Table 2: Evolutionary Conservation of Hox 1.11 Paralogs
Organism | Ortholog/Paralog | Homeodomain Identity vs. Hox 1.11 | Expression Domains |
---|---|---|---|
Mouse | Hox 1.11 (Hoxa11) | 100% | Hindbrain, spinal cord, vertebrae, lungs |
Mouse | Hox 2.8 (Hoxb8) | 100% (homeodomain only) | Hematopoietic system, spinal cord |
Human | HOXA11 | >95% | Endometrium, limb buds, urogenital tract |
Drosophila | Abdominal-B (Abd-B) | ~70% | Posterior segments, genital disc |
Tadpole shrimp | HoxA11 ortholog | ~60% | Not characterized |
Hox 1.11 contains three signature domains critical for its function as a DNA-binding transcription factor:
Biophysical studies reveal a dissociation constant (KD) of 8.6 × 10−9 M for the Hoxd1 homeodomain (structurally similar to Hox 1.11) bound to optimal DNA sequences, with complex half-life (t1/2) of 12.7 minutes [1]. This stability is modulated by the carboxy-terminal region flanking the homeodomain.
Table 3: Structural Domains of Hox 1.11 Protein
Domain | Position | Key Residues/Motifs | Function |
---|---|---|---|
Pentapeptide | N-terminal | YPWMK | PBX/EXD cofactor interaction |
Homeodomain | Central | Helix 1-3, N-terminal arm | DNA major groove binding (TAAT core) |
Acidic Region | C-terminal | D/E-rich sequence | Transcriptional activation |
Linker Region | Homeodomain-C-term | Variable length | Modulates DNA binding stability |
Hox 1.11 expression is governed by complex cis-regulatory networks integrating morphogen gradients and epigenetic states:
The compact nature of ancestral Hox clusters (e.g., in Drosophila) contrasts with vertebrate clusters where enhancers act over longer distances. This evolutionary shift correlates with increased reliance on 3D genome architecture for precise Hox 1.11 regulation [5] [10].
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